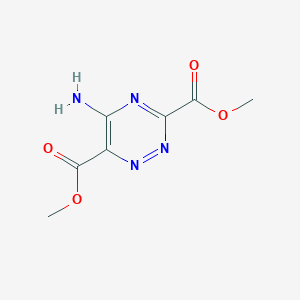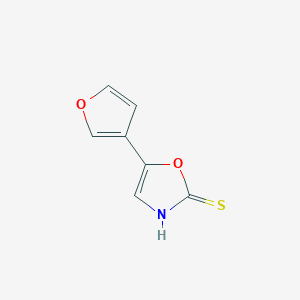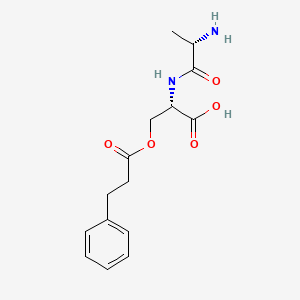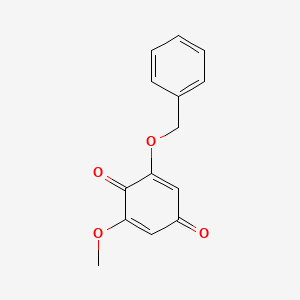![molecular formula C12H10Cl2O2 B14194437 2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol CAS No. 918967-80-3](/img/structure/B14194437.png)
2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl followed by the introduction of hydroxyl groups. One common method involves the use of chlorinating agents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 2’ and 6 positions of biphenyl. The resulting dichlorobiphenyl is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to form the dihydroxy derivative.
Industrial Production Methods
In an industrial setting, the production of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of biphenyl or dihydrobiphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobiphenyl: Lacks hydroxyl groups but has similar chlorination.
2,3-Dihydroxybiphenyl: Lacks chlorine atoms but has similar hydroxylation.
2,6-Dichloro-4-hydroxybiphenyl: Contains both chlorine and hydroxyl groups but in different positions.
Uniqueness
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the specific positioning of its chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.
Properties
CAS No. |
918967-80-3 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-chloro-3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6,10,12,15-16H |
InChI Key |
WOOOIBFIHWQCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(C2O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)


![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)

![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)

![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)

